2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Overview
Description
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride is an organic compound with a unique structure that includes an aminomethyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride typically involves the reaction of 2-ethylbutanoic acid with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate aminomethyl compound, which is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the aminomethyl group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary amines.
Scientific Research Applications
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. Pathways involved may include metabolic processes and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aminomethyl-substituted carboxylic acids and their derivatives. Examples are:
- 2-(Aminomethyl)-2-methylpropanoic acid
- 2-(Aminomethyl)-2-phenylpropanoic acid
Uniqueness
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride is unique due to its specific structure, which imparts distinct reactivity and potential applications. Its combination of an aminomethyl group with a butanoic acid backbone makes it a versatile compound in both synthetic and biological contexts.
Properties
IUPAC Name |
2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-7(4-2,5-8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDQYGOWWNOYRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086265-11-3 | |
Record name | 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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